![molecular formula C7H9N3O2 B2714034 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421500-78-8](/img/structure/B2714034.png)
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound that has been identified as an inhibitor of PDE4 isozymes, particularly with a binding affinity for the PDE4B isoform . It is used in methods for treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .
Molecular Structure Analysis
The molecular formula of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is C7H8N2O3 . The exact molecular structure would require more specific information or experimental data which is not available in the search results.Physical And Chemical Properties Analysis
The compound is solid in form . The molecular weight is 168.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Necroptosis Inhibitors
The compound has been reported as a potent inhibitor of necroptosis . Necroptosis is a type of programmed cell death that is associated with various diseases, including inflammatory diseases, neurodegenerative diseases, and cancers . The compound displayed potent anti-necroptotic activity in both human and mouse cellular assays and exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .
Inhibitors of PDE4 Isozymes
The compound is also known to inhibit PDE4 isozymes, especially with a binding affinity for the PDE4B isoform . PDE4 isozymes are involved in various central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .
Synthesis of Pyrazolo[1,2-a]pyrazoles
The compound has been used in the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles . These compounds are synthesized by azomethine imine-alkyne cycloadditions using immobilized Cu (II)-Catalysts .
Antituberculotic Activity
Some derivatives of the compound have shown promising antituberculotic activity . This makes it a potential candidate for the development of new drugs against Mycobacterium tuberculosis .
Wirkmechanismus
Target of Action
The primary target of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is PDE4B . PDE4B is an enzyme known as Phosphodiesterase 4B, which plays a crucial role in inflammatory responses by regulating the levels of cyclic AMP (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .
Mode of Action
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide acts as an inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cAMP, leading to increased levels of cAMP within cells. This increase in cAMP levels can then influence other signaling pathways and cellular processes .
Biochemical Pathways
The inhibition of PDE4B by 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function and response .
Result of Action
The molecular and cellular effects of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide’s action are related to its inhibition of PDE4B and the subsequent increase in cAMP levels . This can lead to a variety of effects, depending on the specific cell type and the proteins that are phosphorylated as a result of PKA activation .
Safety and Hazards
The safety data sheet for this compound indicates several hazard statements including H302, H315, H319, H335, and several precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . For detailed safety and hazard information, it is recommended to refer to the specific safety data sheet .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-7(11)5-4-6-10(9-5)2-1-3-12-6/h4H,1-3H2,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMFHYCOVQSQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.